N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide
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Description
“N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide” is a chemical compound with the molecular formula C18H18N4O2 . It’s a complex organic molecule that falls under the category of carboxamides .
Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . It’s a complex structure with multiple rings and functional groups, including a carboxamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . These databases provide information such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area .Scientific Research Applications
Preparation and Derivative Synthesis
The preparation of cyclic and bicyclic β-amino acids derivatives from methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate showcases the potential of related compounds for synthesizing β-proline, nipecotic acid, as well as indolizine-6- and quinolizine-3-carboxylic acids derivatives. This method demonstrates the versatile applications of indolizine derivatives in medicinal chemistry and synthetic biology (A. Tishkov, H. Reissig, & S. Ioffe, 2002).
Potential Application to Tropical Diseases
Novel synthesis of isoxazoline indolizine amides has been explored for potential application to tropical diseases. The strategic synthesis of indolizine core structures as common intermediates for efficient derivatization highlights the compound's applicability in developing treatments for diseases prevalent in tropical regions (Yong-Kang Zhang et al., 2014).
Domino Reaction Synthesis
The one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives underlines a streamlined approach in producing indolizine derivatives. This method emphasizes the efficiency and simplicity in creating compounds that could have various pharmaceutical applications (M. Ziyaadini et al., 2011).
Scaffold for Dipeptide β-turn Mimetics
The synthesis of 6-acetamido-5-oxo-1,2,3,5,6,7-hexahydro-3-indolizine-carboxylic acid from β-enaminoesters derived from pyroglutamic acid offers a new scaffold for dipeptido mimetics. This research demonstrates the potential of indolizine derivatives in mimicking biological structures, which can be crucial in drug design and development (R. Millet et al., 1999).
Antibacterial Activities
The synthesis and characterization of indole-3-carbaldehyde semicarbazone derivatives provide insight into their antibacterial activities. This study highlights the potential use of indolizine derivatives in combating bacterial infections, emphasizing the broad applicability of such compounds in medicinal chemistry (Fernando Carrasco et al., 2020).
Properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)indolizine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-21-17(23)10-12-8-14(5-6-16(12)20-21)19-18(24)13-9-15-4-2-3-7-22(15)11-13/h2-4,7,9-11,14H,5-6,8H2,1H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNYGCODYSDHLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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